N-Methylation Eliminates a Hydrogen-Bond Donor: Physicochemical Differentiation vs. Des-Methyl Analog (CAS 942206-36-2)
The target compound bears an N-methyl group at position 1 of the 4-azaindole core, whereas the closest analog methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 942206-36-2) carries a free N-H. This single substitution eliminates one hydrogen-bond donor (HBD) from the molecule: the target compound has HBD = 0, while the N-H analog has HBD = 1. The molecular weight increases from 201.18 g/mol (C10H7N3O2) to 215.21 g/mol (C11H9N3O2), a +14.03 Da difference corresponding to the additional CH2 unit . In the context of the 4-azaindole scaffold, N-alkylation has been shown to modulate PAK1 biochemical activity (Ki < 10 nM) and improve cellular potency by up to 2-fold compared to the indole starting point, demonstrating that N-substitution on the 4-azaindole core directly impacts target engagement and cell-based activity .
| Evidence Dimension | Hydrogen-Bond Donor Count and Molecular Weight |
|---|---|
| Target Compound Data | HBD = 0; MW = 215.21 g/mol; Formula = C11H9N3O2; MDL = MFCD09841669 |
| Comparator Or Baseline | Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 942206-36-2): HBD = 1; MW = 201.18 g/mol; Formula = C10H7N3O2; MDL = MFCD09743417 |
| Quantified Difference | ΔHBD = −1 (complete elimination of pyrrole N-H donor); ΔMW = +14.03 g/mol; ΔFormula = +CH2 |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor-reported molecular formulas; HBD count derived from chemical structure |
Why This Matters
Elimination of the N-H hydrogen-bond donor alters the compound's logD, passive permeability, and pharmacokinetic profile, making the N-methylated target compound the appropriate choice for medicinal chemistry programs requiring reduced HBD count—a key parameter in CNS drug design and oral bioavailability optimization.
